Cas no 345994-68-5 (2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole)
2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole
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- Inchi: 1S/C9H7FN2O/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,1H3
- InChI Key: PWMZJXPHADCOBS-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1=NN=C(C)O1
Computed Properties
- Exact Mass: 178.05424101g/mol
- Monoisotopic Mass: 178.05424101g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 38.9Ų
2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F589783-25mg |
2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
345994-68-5 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F589783-50mg |
2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
345994-68-5 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F589783-250mg |
2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
345994-68-5 | 250mg |
$ 275.00 | 2022-06-05 | ||
| Enamine | EN300-119604-50mg |
2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
345994-68-5 | 95.0% | 50mg |
$61.0 | 2023-10-03 | |
| Enamine | EN300-119604-100mg |
2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
345994-68-5 | 95.0% | 100mg |
$89.0 | 2023-10-03 | |
| Enamine | EN300-119604-250mg |
2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
345994-68-5 | 95.0% | 250mg |
$128.0 | 2023-10-03 | |
| Enamine | EN300-119604-500mg |
2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
345994-68-5 | 95.0% | 500mg |
$241.0 | 2023-10-03 | |
| Enamine | EN300-119604-1000mg |
2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
345994-68-5 | 95.0% | 1000mg |
$342.0 | 2023-10-03 | |
| Enamine | EN300-119604-2500mg |
2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
345994-68-5 | 95.0% | 2500mg |
$669.0 | 2023-10-03 | |
| Enamine | EN300-119604-5000mg |
2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
345994-68-5 | 95.0% | 5000mg |
$991.0 | 2023-10-03 |
2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole
2-(2-Fluorophenyl)-5-Methyl-1,3,4-oxadiazole: A Comprehensive Overview
2-(2-Fluorophenyl)-5-methyl-1,3,4-oxadiazole (CAS No. 345994-68-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and potential applications in drug discovery. The unique structural features of 2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole make it an attractive candidate for various therapeutic applications.
The core structure of 2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole consists of a 1,3,4-oxadiazole ring fused with a fluorinated phenyl group and a methyl substituent. The presence of the fluorine atom imparts unique electronic and steric properties to the molecule, which can influence its biological activity and pharmacokinetic behavior. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of organic compounds, making them valuable in the design of drugs with improved bioavailability and reduced side effects.
Recent studies have highlighted the potential of 2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antitumor activity against several cancer cell lines. The researchers found that 2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole selectively inhibits the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. This finding suggests that 2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole could be a promising lead compound for the development of novel anticancer agents.
In addition to its antitumor properties, 2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole has also shown potential as an anti-inflammatory agent. A study conducted by researchers at the University of California demonstrated that this compound effectively reduces inflammation in animal models of inflammatory diseases. The mechanism of action involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings indicate that 2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole could be developed into a new class of anti-inflammatory drugs with fewer side effects compared to existing treatments.
The pharmacokinetic properties of 2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole have also been extensively studied. Research published in the European Journal of Pharmaceutical Sciences revealed that this compound exhibits favorable pharmacokinetic profiles in preclinical models. It has good oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Furthermore, the compound shows low toxicity and minimal adverse effects in animal studies, suggesting its potential for safe and effective use in humans.
The synthetic route to 2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole is well-documented in the literature. One common method involves the condensation of 2-fluoroacetohydrazide with an appropriate acylating agent followed by cyclization under acidic conditions. This synthetic strategy allows for easy modification of the substituents on the 1,3,4-oxadiazole ring and the fluorinated phenyl group, enabling the synthesis of a wide range of analogs for further biological evaluation.
In conclusion, 2-(2-fluorophenyl)-5-methyl-1,3,4-oxadiazole (CAS No. 345994-68-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development in drug discovery programs. Ongoing research is expected to uncover additional applications and optimize its use as a therapeutic agent.
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